molecular formula C10H19ClO B1670087 Decanoyl chloride CAS No. 112-13-0

Decanoyl chloride

Cat. No.: B1670087
CAS No.: 112-13-0
M. Wt: 190.71 g/mol
InChI Key: IPIVAXLHTVNRBS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Decanoyl chloride can be synthesized from decanoic acid through a reaction with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically carried out in dichloromethane at temperatures ranging from 0°C to room temperature. The process involves the following steps :

  • To a cooled (0°C) solution of decanoic acid in dichloromethane, oxalyl chloride and a few drops of DMF are added dropwise.
  • The mixture is stirred at room temperature for about 4 hours.
  • The solvent is then removed under reduced pressure to yield this compound as a yellow oil.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Decanoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with alcohols to form esters and with amines to form amides.

    Hydrolysis: It reacts with water to form decanoic acid and hydrochloric acid.

    Reduction: It can be reduced to decanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Alcohols and Amines: For ester and amide formation, the reactions are typically carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed.

    Water: Hydrolysis is usually performed under mild conditions with water or aqueous solutions.

    Reducing Agents: Reduction reactions are carried out under anhydrous conditions to prevent hydrolysis.

Major Products Formed:

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Decanoic Acid: Formed from hydrolysis.

    Decanol: Formed from reduction.

Scientific Research Applications

Organic Synthesis

Decanoyl chloride is primarily used as a reagent in organic synthesis. Its ability to react with alcohols allows for the efficient production of esters and amides.

  • Synthesis of Esters : this compound is utilized in the synthesis of esters, which are crucial in the flavor and fragrance industry. For example, it can produce fruity scents used in perfumes .
  • Formation of Amides : It acts as a reactive acylating agent in forming amides from amines, enhancing the reactivity and stability of pharmaceutical compounds .

Case Study: Ester Synthesis

A study demonstrated the synthesis of various decanoyl esters through the reaction of this compound with different alcohols under controlled conditions, yielding high purity and specific fragrance profiles.

Pharmaceutical Intermediates

This compound plays a significant role in drug development as an intermediate in synthesizing pharmaceutical agents. Its ability to modify molecular structures enhances drug formulations and improves bioavailability.

  • Modification of Drug Structures : It is often used to introduce acyl groups into drug molecules, which can significantly alter their pharmacokinetic properties .

Case Study: Drug Formulation

Research has shown that incorporating this compound into drug formulations can enhance solubility and absorption rates, leading to improved therapeutic efficacy.

Polymer Production

In polymer chemistry, this compound is employed to synthesize polyamides and other polymers. These materials are essential for creating durable products used in textiles and automotive applications.

  • Polyamide Synthesis : It is involved in producing polyamides through condensation reactions with diamines, resulting in materials with desirable mechanical properties .

Data Table: Polymer Properties

Polymer TypePropertiesApplications
PolyamideHigh tensile strengthTextiles, automotive components
Decanoyl-based copolymersEnhanced thermal stabilityCoatings, adhesives

Surface Coatings

This compound is also utilized in formulating surface coatings and adhesives. Its chemical properties enhance adhesion and resistance to environmental factors.

  • Coating Formulations : It contributes to developing coatings that require strong adhesion and durability against chemicals and weathering conditions .

Case Study: Adhesive Development

A project focused on using this compound in adhesive formulations showed improved bonding strength compared to traditional adhesives, making it suitable for construction applications.

Research Applications

In academic and industrial laboratories, this compound is widely used for chemical research and development. It aids in studying reaction mechanisms and developing new synthetic pathways.

  • Mechanistic Studies : Researchers utilize this compound to explore reaction pathways involving acylation reactions, contributing to a deeper understanding of organic synthesis .

Mechanism of Action

The mechanism of action of decanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles such as alcohols, amines, and water, leading to the formation of esters, amides, and acids, respectively. The molecular targets include hydroxyl and amino groups in organic molecules, and the pathways involve nucleophilic substitution reactions.

Comparison with Similar Compounds

Decanoyl chloride is similar to other acid chlorides such as:

    Acetyl Chloride (CH₃COCl): Used in the synthesis of acetates and amides.

    Benzoyl Chloride (C₆H₅COCl): Used in the synthesis of benzoyl derivatives.

    Palmitoyl Chloride (C₁₅H₃₁COCl): Used in the synthesis of palmitates and amides.

Uniqueness: this compound is unique due to its longer carbon chain, which imparts different physical properties and reactivity compared to shorter-chain acid chlorides. This makes it particularly useful in the synthesis of long-chain esters and amides, which are important in various industrial applications.

Biological Activity

Decanoyl chloride, also known as n-Decanoyl chloride or Caprinoyl chloride, is an acyl chloride derived from decanoic acid with the chemical formula C₁₀H₁₉ClO. This compound has garnered attention in various fields, particularly in organic synthesis and biological research due to its reactive acyl chloride group, which facilitates acylation reactions. This article delves into the biological activity of this compound, exploring its applications, mechanisms, and relevant case studies.

This compound is characterized by a carbon chain of ten carbon atoms and a chlorine atom attached to the carbonyl group. Its reactivity allows it to undergo hydrolysis in biological systems, forming capric acid and hydrochloric acid. The hydrolysis product, capric acid, has been noted for its potential antimicrobial properties, although this compound itself does not have a well-defined mechanism of action in biological systems .

Biological Applications

  • Antimicrobial Activity :
    • This compound has been utilized in the synthesis of various compounds that exhibit antimicrobial properties. For instance, when reacted with curcumin, it yielded derivatives that demonstrated significant antibacterial activity against Gram-positive cocci with MIC values ranging from 0.09 to 0.67 μM .
  • Cancer Research :
    • Recent studies have explored the potential of this compound derivatives in cancer treatment. In one study, derivatives synthesized from desacetylmatricarin were tested against a panel of 60 different cancer cell lines. The results indicated that certain derivatives containing decanoyl groups displayed enhanced anti-cancer activity compared to their unmodified counterparts .
  • Biocatalysis :
    • In biocatalytic applications, this compound has been modified to enhance enzyme activity. For example, proleather from Bacillus sp. was chemically modified with this compound for improved performance in the synthesis of poly(lactic acid) in organic solvents .

Table 1: Summary of Biological Activities

StudyCompoundBiological ActivityFindings
Decanoyl DerivativesAnti-cancerHigher activity against cancer cell lines compared to unmodified compounds
Curcumin-Decanoyl ConjugateAntibacterialMIC values between 0.09 and 0.67 μM against Gram-positive bacteria
Modified ProleatherBiocatalysisEnhanced enzyme activity for poly(lactic acid) synthesis

Case Study: Antibacterial Properties

In a study involving the reaction of curcumin with this compound, researchers synthesized several conjugates that exhibited promising antibacterial properties. The conjugates were tested against various bacterial strains, demonstrating significant inhibition, particularly against Gram-positive cocci . This suggests that modifications using this compound can lead to compounds with enhanced biological activities.

Safety and Environmental Considerations

This compound is classified as corrosive and an irritant, posing risks upon exposure through skin contact or inhalation. Safety data sheets indicate that it can cause severe skin burns and eye damage . Environmental assessments suggest that while it is biodegradable and unlikely to bioaccumulate, it is highly mobile in soil and water systems .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling decanoyl chloride in laboratory settings?

this compound is a corrosive substance (Skin Corrosion/Irritation Category 1C under CLP Regulation) requiring stringent safety measures. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Emergency Response: For skin contact, immediately rinse with warm water for 15+ minutes and remove contaminated clothing. For eye exposure, irrigate with water for 10+ minutes and seek medical attention .
  • Storage: Store in airtight containers away from moisture and bases to prevent violent hydrolysis .

Q. How is this compound typically synthesized and purified for laboratory use?

this compound is synthesized via the reaction of decanoic acid with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). A common method involves:

  • Reaction Setup: Reflux decanoic acid with excess SOCl₂ under anhydrous conditions at 70–80°C for 2–4 hours.
  • Purification: Distill the crude product under reduced pressure (boiling point: ~95–98°C at 20 mmHg) to isolate the pure compound. Trace HCl and SO₂ are removed by washing with dry hexane .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • NMR Spectroscopy: ¹H NMR (δ 0.88 ppm for terminal CH₃, δ 2.85 ppm for α-CH₂ to carbonyl) and ¹³C NMR (δ 180 ppm for carbonyl) confirm structure .
  • GC-MS: Analyze purity using a non-polar column (e.g., DB-5) with helium carrier gas. The molecular ion peak (m/z 190.7) corresponds to [C₁₀H₁₉ClO]⁺ .
  • FT-IR: Strong absorption at ~1800 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Cl stretch) .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-mediated acylation of sterically hindered substrates?

Steric hindrance often reduces acylation efficiency. Strategies include:

  • Catalyst Use: Employ Lewis acids like ZnCl₂ or DMAP to activate the carbonyl group, enhancing nucleophilic attack .
  • Solvent Selection: Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates. For highly hindered substrates, switch to THF or DMF to improve solubility .
  • Temperature Control: Conduct reactions at 0–5°C to minimize side reactions (e.g., hydrolysis) while maintaining reactivity .

Q. What mechanistic insights explain this compound’s stability under varying pH and temperature conditions?

this compound is highly moisture-sensitive due to its electrophilic carbonyl carbon. Key stability factors:

  • pH Impact: Hydrolysis accelerates in basic conditions (OH⁻ nucleophiles) but is slower in acidic environments. At pH < 2, protonation of the carbonyl oxygen reduces electrophilicity, slowing degradation .
  • Temperature Effects: Thermal stability is moderate (decomposes above 150°C). Store at 2–8°C in desiccators to prolong shelf life .

Q. How can researchers address contradictions in reported reactivity data for this compound in peptide coupling reactions?

Discrepancies often arise from trace impurities or varying reaction setups. Mitigation approaches:

  • Purity Verification: Use GC-MS or titration to confirm acid chloride content (>98% purity recommended) .
  • Standardized Protocols: Adopt controlled stoichiometry (1.2–1.5 equivalents of this compound per amine group) and inert atmospheres (N₂/Ar) to prevent side reactions .
  • Kinetic Studies: Monitor reaction progress via TLC or in-situ IR to identify optimal reaction times and minimize over-acylation .

Properties

IUPAC Name

decanoyl chloride
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InChI

InChI=1S/C10H19ClO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IPIVAXLHTVNRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H19ClO
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DSSTOX Substance ID

DTXSID4059413
Record name Decanoyl chloride
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Molecular Weight

190.71 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Decanoyl chloride
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CAS No.

112-13-0
Record name Decanoyl chloride
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Record name Decanoyl chloride
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Record name Decanoyl chloride
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Record name Decanoyl chloride
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Record name DECANOYL CHLORIDE
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Synthesis routes and methods

Procedure details

A mixture of 0.5 ml of thionyl chloride, 934 mg of capric acid and 4 ml of benzene was refluxed for 2 hours and then was evaporated to dryness to obtain capric acid chloride. The raw acid chloride was taken up in 5 ml of benzene and 1 ml of pyridine was added thereto. Then, a solution of 728 mg of ethyl 3'-(3'-α-hydroxy trans-1'-octenyl)-cyclopentane-2-carboxylate in 5 ml of benzene was slowly added to the mixture and after the addition of 66 mg of 4-dimethylaminopyridine, the mixture was stirred for 17 hours at 20° C. The mixture was poured into 1N hydrochloric acid and the mixture was extracted with ether. The ether extracts were washed with water, and aqueous sodium bicarbonate solution, dried and evaporated to dryness. The residue was chromatographed over silica gel and was eluted with an 8-2 cyclohexane-ethyl acetate mixture containing 0.1% of triethylamine to obtain 710 mg of ethyl (1RS, 5RS, 3'SR) (1'E) 2-oxo-5-(3'-decanoyloxy-1'-octenyl)-cyclopentanecarboxylate.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
934 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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